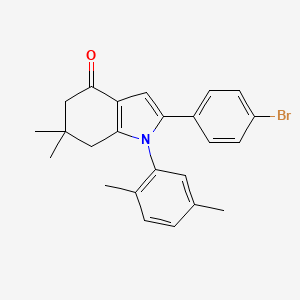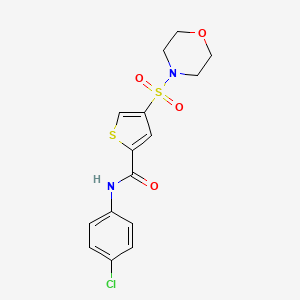
2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound with a unique structure that includes bromine and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Bromination: Introduction of the bromine atom at the 4-position of the phenyl ring using brominating agents such as N-bromosuccinimide (NBS).
Dimethylation: Introduction of the dimethyl groups using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- (4-Bromophenyl)(2,5-dimethylphenyl)methanol
Uniqueness
This detailed article provides a comprehensive overview of 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24BrNO |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C24H24BrNO/c1-15-5-6-16(2)20(11-15)26-21(17-7-9-18(25)10-8-17)12-19-22(26)13-24(3,4)14-23(19)27/h5-12H,13-14H2,1-4H3 |
InChI Key |
MMCFEHDGPJRMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(4-Ethoxyphenyl)carbonyl]amino}hexanoate](/img/structure/B11530389.png)
![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11530390.png)
![N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11530395.png)
![2-{(2E)-2-[2-(dimethylamino)-5-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11530398.png)

![2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11530401.png)
![2-({5-[(morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N,N-diphenylacetamide](/img/structure/B11530422.png)
![5-(4-hydroxy-3-{[(4-methylphenyl)amino]methyl}phenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11530435.png)
![5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11530438.png)
![(2E,5Z)-3-Cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11530440.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dichlorophenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11530447.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11530449.png)
![4-tert-butyl-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11530454.png)

